molecular formula C10H12O3 B082166 2-Phenoxybutanoic acid CAS No. 13794-14-4

2-Phenoxybutanoic acid

Cat. No. B082166
CAS RN: 13794-14-4
M. Wt: 180.2 g/mol
InChI Key: TVSPPYGAFOVROT-UHFFFAOYSA-N
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Patent
US04853410

Procedure details

By the two-step method of Preparations G1/G2 and G3/G4, 3-methyl-4-nitrophenol and 3-chlorophenol were reacted with beta-butyrolactone and the intermediate phenoxybutyric acid derivative cyclized to form, respectively, 2,7-dimethyl-6-nitrochroman-4-one [overall yield 13.0%; m.p. 110°-113° C.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+]([O-])=O.ClC1C=C(O)C=CC=1.[C:20]1(=[O:25])[O:24][CH:22]([CH3:23])[CH2:21]1>>[O:11]([CH:21]([CH2:22][CH3:23])[C:20]([OH:25])=[O:24])[C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.